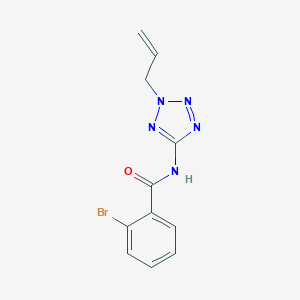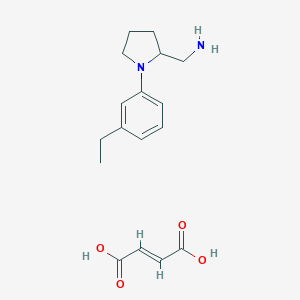
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate, also known as (-)-EPH, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD), depression, and obesity. In
Mecanismo De Acción
The mechanism of action of (-)-EPH involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. By inhibiting the reuptake of these neurotransmitters, (-)-EPH increases their levels in the synaptic cleft, which leads to increased neurotransmission and enhanced cognitive and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
(-)-EPH has been shown to have several biochemical and physiological effects. In preclinical studies, (-)-EPH has been shown to increase locomotor activity, enhance cognitive performance, and reduce food intake. (-)-EPH has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-EPH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. One limitation is that it has a relatively short half-life, which makes it difficult to study its long-term effects on the brain and behavior.
Direcciones Futuras
There are several future directions for research on (-)-EPH. One direction is to study its potential therapeutic applications in the treatment of various disorders, including ADHD, depression, and obesity. Another direction is to study its long-term effects on the brain and behavior, including its potential for abuse and addiction. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of (-)-EPH on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of (-)-EPH involves the reaction of 3-ethylphenylacetone with ammonium acetate and formaldehyde in the presence of a reducing agent. The reaction produces a racemic mixture of the two enantiomers, which can be separated using chiral chromatography. The separated enantiomers can be converted into their respective fumarate salts by reacting them with fumaric acid.
Aplicaciones Científicas De Investigación
(-)-EPH has been studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, (-)-EPH has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. (-)-EPH has also been shown to increase the release of serotonin, another neurotransmitter that is involved in regulating mood and appetite.
Propiedades
Número CAS |
142469-95-2 |
|---|---|
Nombre del producto |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Fórmula molecular |
C17H24N2O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[1-(3-ethylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2.C4H4O4/c1-2-11-5-3-6-12(9-11)15-8-4-7-13(15)10-14;5-3(6)1-2-4(7)8/h3,5-6,9,13H,2,4,7-8,10,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DGTNLLWFPGXFSE-WLHGVMLRSA-N |
SMILES isomérico |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Sinónimos |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



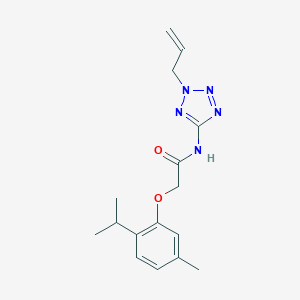
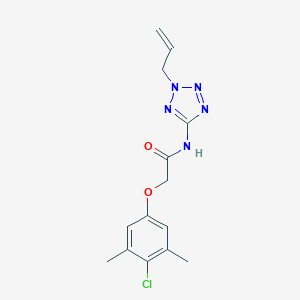
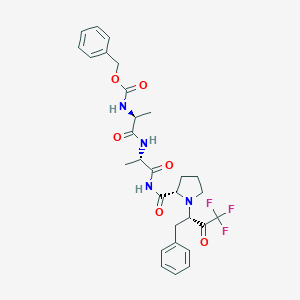
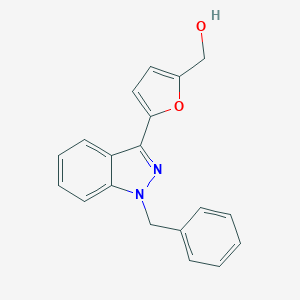
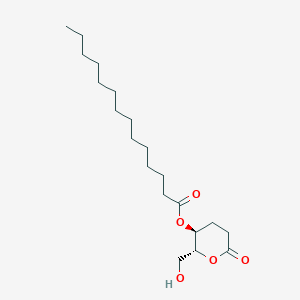
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
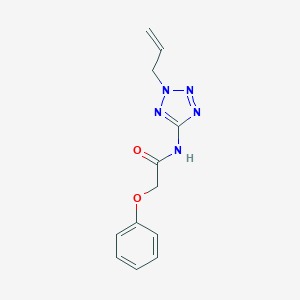
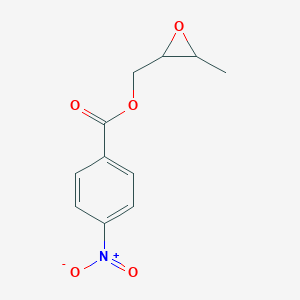
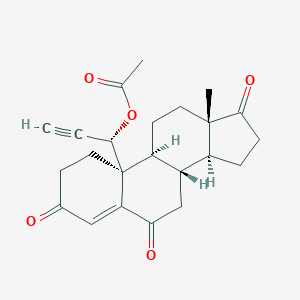
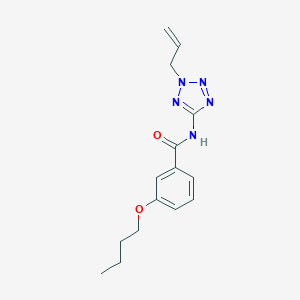
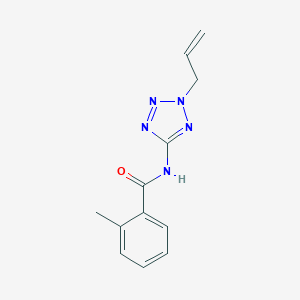
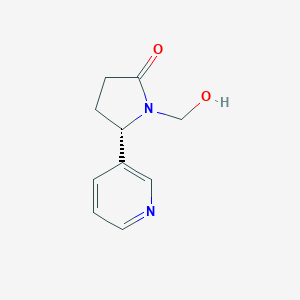
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
